2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide
Overview
Description
2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a benzenesulfonyl group, a dihydropyridazinone core, and a substituted acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide typically involves a multi-step process:
Formation of the Dihydropyridazinone Core: The initial step involves the cyclization of appropriate precursors to form the dihydropyridazinone core. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, typically using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Substitution with the Acetamide Moiety: The final step involves the acylation of the dihydropyridazinone intermediate with 4-bromo-2-fluoroaniline to form the desired acetamide compound. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in the treatment of diseases where sulfonyl and pyridazinone derivatives have shown efficacy.
Industry: It may find applications in the development of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The benzenesulfonyl group may confer inhibitory activity against certain enzymes, while the dihydropyridazinone core could facilitate binding to biological macromolecules. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide: This compound is structurally similar but features a chlorine atom instead of a bromine atom.
2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide: This analogue has a methyl group in place of the bromine and fluorine atoms.
Uniqueness
The presence of both bromine and fluorine atoms in 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide distinguishes it from its analogues. These halogen atoms can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a unique candidate for further study.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFN3O4S/c19-12-6-7-15(14(20)10-12)21-16(24)11-23-18(25)9-8-17(22-23)28(26,27)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCJSUYXLBVECB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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